4-tert-Butyl-1-methylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28147-72-0 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-tert-butyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-6-11(4)9(12)7-8/h5-7H,1-4H3 |
InChI Key |
ZARUHOHMSDWOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C=C1)C |
Origin of Product |
United States |
Ii. Synthetic Strategies and Methodologies for 4 Tert Butyl 1 Methylpyridin 2 1h One and Its Analogues
Established Synthetic Pathways for Pyridinone Ring Systems
The construction of the pyridinone scaffold can be approached through various synthetic strategies, primarily involving the formation of the heterocyclic ring from acyclic precursors or the modification of an existing ring system. Key methodologies include cyclization reactions and C-H bond functionalization, which offer versatile routes to a wide range of substituted pyridinones.
Cyclization Reactions in Pyridinone Synthesis
Cyclization reactions are a cornerstone in the synthesis of pyridinone rings, providing a powerful means to construct the core heterocyclic structure from acyclic starting materials. These reactions can be broadly categorized based on the nature of the bond formations involved in the ring-closing step. Common strategies include condensation reactions of 1,3-dicarbonyl compounds with amines, as well as cycloaddition reactions.
One prevalent approach involves the condensation of β-ketoesters or related active methylene (B1212753) compounds with enamines or other nitrogen-containing synthons. For instance, the reaction of a β-ketoester with an enamine derived from a primary amine can lead to the formation of a dihydropyridinone, which can then be oxidized to the corresponding pyridinone. The choice of substituents on the starting materials directly dictates the substitution pattern of the final pyridinone ring.
Another powerful cyclization strategy is the [4+2] cycloaddition, or Diels-Alder reaction, which can be employed to construct the six-membered ring in a highly stereocontrolled manner. While less common for the direct synthesis of simple pyridinones, this approach is valuable for accessing complex, substituted derivatives. Additionally, tandem reactions that involve a cyclization step are also employed. For example, a reaction sequence might begin with a Michael addition followed by an intramolecular condensation to form the pyridinone ring. The versatility of cyclization reactions makes them a fundamental tool for the synthesis of a diverse range of pyridinone derivatives.
C-H Bond Functionalization Approaches to Substituted Pyridinones
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridinones. rsc.org This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the pyridinone core. rsc.org Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in the development of these methodologies. nih.gov
The regioselectivity of C-H functionalization is a critical aspect and can often be controlled by the use of directing groups. nih.gov For instance, a coordinating group on the pyridinone ring can direct the metal catalyst to a specific C-H bond, enabling selective arylation, alkylation, or alkenylation at that position. In the context of 1-methyl-2-pyridinone, the carbonyl oxygen can act as a directing group, facilitating functionalization at the C3 position.
Recent advancements have also focused on developing directing-group-free C-H functionalization methods, which offer greater flexibility and efficiency. researchgate.netresearchgate.net These approaches often rely on the inherent electronic properties of the pyridinone ring or the use of specific ligands to control regioselectivity. The development of robust C-H functionalization techniques provides a streamlined approach to accessing a wide variety of substituted pyridinones that would be challenging to synthesize through traditional methods. researchgate.netrsc.org
Targeted Synthesis of 4-tert-Butyl-1-methylpyridin-2(1H)-one
Precursor Selection and Chemical Transformations
A plausible retrosynthetic analysis of this compound suggests a cyclization approach as a primary strategy. The selection of appropriate acyclic precursors is crucial for the successful construction of the target molecule.
One potential route could involve the condensation of a β-ketoester bearing a tert-butyl group with an enamine derived from methylamine. For example, ethyl 4,4-dimethyl-3-oxopentanoate could serve as the β-ketoester component. Reaction of this precursor with a suitable three-carbon amine equivalent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequent reaction with methylamine, could lead to the formation of the desired pyridinone ring.
Alternatively, a multi-step synthesis starting from a pre-formed pyridine (B92270) ring could be considered. For instance, one could start with a 4-halopyridine derivative and introduce the tert-butyl group via a cross-coupling reaction, such as a Suzuki or Negishi coupling with a suitable tert-butyl organometallic reagent. Subsequent N-methylation would then yield the final product. The feasibility of this approach would depend on the availability and reactivity of the starting 4-halopyridine.
A summary of potential precursors is presented in the table below:
| Precursor Class | Specific Example | Potential Transformation |
| β-Ketoester | Ethyl 4,4-dimethyl-3-oxopentanoate | Condensation with an amine source |
| Enamine/Amine | Methylamine | Condensation with a 1,3-dicarbonyl compound |
| 4-Substituted Pyridine | 4-Bromo-2-methoxypyridine | tert-Butylation followed by N-methylation and demethylation/oxidation |
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is critical to maximize the yield and selectivity of the desired this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.
In a potential cyclization reaction, the choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents such as toluene (B28343) or dioxane are often employed for condensation reactions, and the reaction temperature would likely need to be elevated to drive the reaction to completion. The use of a catalyst, such as an acid or a base, may also be necessary to facilitate the cyclization and dehydration steps. For instance, a catalytic amount of a strong acid like p-toluenesulfonic acid could be employed.
If a cross-coupling strategy is pursued, the optimization would focus on the catalyst system. This would involve screening different palladium or nickel catalysts and ligands to find the optimal combination for the coupling of the tert-butyl group. The choice of base and solvent is also crucial for the efficiency of the cross-coupling reaction. Subsequent N-methylation conditions would also need to be optimized, with common reagents including methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride.
The table below outlines key reaction parameters that would require optimization for a hypothetical synthesis:
| Reaction Type | Parameter | Variables to Consider |
| Cyclization | Solvent | Toluene, Dioxane, DMF |
| Temperature | Room temperature to reflux | |
| Catalyst | p-Toluenesulfonic acid, Piperidine, Acetic acid | |
| Cross-Coupling | Catalyst | Pd(PPh₃)₄, NiCl₂(dppp) |
| Ligand | Buchwald or Herrmann-type phosphine (B1218219) ligands | |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | |
| N-Methylation | Methylating Agent | Methyl iodide, Dimethyl sulfate |
| Base | NaH, K₂CO₃ |
Derivatization and Chemical Modification of this compound Analogues
The derivatization of the this compound scaffold can provide access to a range of analogues with potentially modified biological activities or physicochemical properties. The pyridinone ring offers several positions for chemical modification, including the remaining C-H bonds (C3, C5, and C6) and the carbonyl group.
Electrophilic aromatic substitution reactions could be employed to introduce functional groups onto the pyridinone ring. For example, halogenation at the C3 or C5 positions could be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halopyridinones can then serve as versatile intermediates for further functionalization through cross-coupling reactions.
The C6 position of the 1-methyl-2-pyridinone core is also amenable to functionalization. For instance, lithiation at this position followed by quenching with an electrophile can introduce a variety of substituents. Furthermore, the carbonyl group can potentially undergo reactions typical of amides, although its reactivity is influenced by the aromaticity of the ring.
The tert-butyl group itself is generally unreactive but provides steric bulk that can influence the reactivity of the rest of the molecule. The methyl group on the nitrogen is also relatively stable, but N-dealkylation could be achieved under specific conditions if desired, allowing for the introduction of other substituents at the nitrogen position.
The following table summarizes potential derivatization reactions for analogues of this compound:
| Reaction Type | Reagent/Conditions | Potential Product |
| Halogenation (C3/C5) | N-Bromosuccinimide (NBS) | 3-Bromo-4-tert-butyl-1-methylpyridin-2(1H)-one |
| Nitration (C3/C5) | Nitric acid/Sulfuric acid | 3-Nitro-4-tert-butyl-1-methylpyridin-2(1H)-one |
| C6-Lithiation/Alkylation | n-Butyllithium, then Alkyl halide | 6-Alkyl-4-tert-butyl-1-methylpyridin-2(1H)-one |
| Suzuki Coupling (from halo-derivative) | Arylboronic acid, Pd catalyst | 3-Aryl-4-tert-butyl-1-methylpyridin-2(1H)-one |
Iii. Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 1 Methylpyridin 2 1h One
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation
While a specific single crystal X-ray diffraction study for 4-tert-Butyl-1-methylpyridin-2(1H)-one is not publicly documented, the analysis of closely related pyridinone structures allows for a thorough understanding of the parameters and interactions that would be determined from such a study.
A single crystal X-ray diffraction experiment would determine the precise crystallographic parameters of this compound. These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal lattice. Key parameters include the unit cell dimensions (a, b, c) and the angles between them (α, β, γ). The analysis also identifies the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements present within the crystal.
For illustrative purposes, the crystallographic data for a related compound, 4-Hydroxy-6-methylpyridin-2(1H)-one, are presented below. researchgate.net This compound crystallizes in the monoclinic system under the space group P2₁/n. researchgate.net Such an analysis for the title compound would provide the foundational data for understanding its solid-state structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7082 (5) |
| b (Å) | 12.2988 (8) |
| c (Å) | 10.0418 (7) |
| β (°) | 91.303 (7) |
| Volume (ų) | 581.32 (8) |
| Z (Formula units per cell) | 4 |
The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions that dictate the supramolecular architecture. ias.ac.in
C-H···π Interactions: The electron-rich π-system of the pyridinone ring is capable of interacting with C-H bonds from adjacent molecules. researchgate.net Specifically, the C-H bonds of the bulky tert-butyl group or the N-methyl group could act as donors to the π-face of a neighboring ring. nih.govrsc.org Such interactions are a significant force in the organization of aromatic and aliphatic systems in the solid state. researchgate.netvu.nl
π-π Stacking Interactions: The planar pyridinone rings may engage in parallel stacking interactions, which are common in aromatic compounds. nih.gov These interactions, driven by electrostatic and dispersion forces, would likely involve a slipped-stack or offset arrangement to minimize repulsion and maximize attraction, contributing significantly to the stability of the crystal lattice. nih.govnih.gov
Analysis of the crystal structures of related compounds reveals the prevalence of these interactions. For instance, studies on piperazine (B1678402) derivatives have shown weak C-H···O and C-H···π interactions to be key components of the crystal packing. nih.gov
The issue of tautomerism is central to pyridinone chemistry. The parent compound, 2-pyridone, can exist in equilibrium with its tautomer, 2-hydroxypyridine (B17775). wikipedia.orgnist.gov However, in this compound, the presence of the methyl group on the nitrogen atom (N1) precludes this tautomerization. Consequently, the molecule is locked in the pyridin-2(1H)-one form in the solid state.
Conformational analysis would focus on the orientation of the substituents. The pyridinone ring itself is expected to be largely planar. The primary source of conformational flexibility is the rotation of the C4-C(tert-butyl) bond. X-ray diffraction would reveal the preferred dihedral angle in the solid state, which is typically governed by minimizing steric hindrance between the tert-butyl group and the adjacent protons on the ring. The pyridone ring in related structures generally adopts a stable, near-planar or twisted boat conformation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectrum: The proton NMR spectrum is expected to show four distinct signals:
A sharp singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃), expected in the aliphatic region around 1.2-1.4 ppm .
A singlet for the three protons of the N-methyl group (-N-CH₃), shifted downfield due to the influence of the nitrogen atom and the ring, likely appearing around 3.4-3.6 ppm .
Three signals corresponding to the protons on the pyridinone ring. Based on the structure of 4-bromo-1-methylpyridin-2(1H)-one chemicalbook.com, the proton at C6 (H6) would be the most downfield due to its proximity to both the nitrogen and the carbonyl group, appearing as a doublet. The proton at C5 (H5) would be a doublet of doublets, and the proton at C3 (H3) would appear as a small doublet.
¹³C NMR Spectrum: The carbon NMR spectrum is predicted to display eight distinct resonances:
The carbonyl carbon (C2) would be the most deshielded, with a chemical shift expected in the 160-165 ppm range.
The carbons of the pyridinone ring (C3, C4, C5, C6 ) would appear in the aromatic/olefinic region. C4, being attached to the tert-butyl group, and C6, adjacent to the nitrogen, would be significantly downfield.
The N-methyl carbon (-N-CH₃) is expected around 40-45 ppm .
The quaternary carbon of the tert-butyl group (-C (CH₃)₃) would appear around 30-35 ppm .
The methyl carbons of the tert-butyl group (-C(CH₃ )₃) would be the most shielded, appearing around 28-30 ppm .
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| -C(CH ₃)₃ | ¹H | ~1.3 | Singlet (s) |
| -N-CH ₃ | ¹H | ~3.5 | Singlet (s) |
| H3 | ¹H | ~6.2 | Doublet (d) |
| H5 | ¹H | ~6.5 | Doublet of Doublets (dd) |
| H6 | ¹H | ~7.3 | Doublet (d) |
| -C(C H₃)₃ | ¹³C | ~29 | - |
| -C (CH₃)₃ | ¹³C | ~33 | - |
| -N-C H₃ | ¹³C | ~42 | - |
| C3 | ¹³C | ~115 | - |
| C5 | ¹³C | ~120 | - |
| C6 | ¹³C | ~138 | - |
| C4 | ¹³C | ~150 | - |
| C2 (=O) | ¹³C | ~163 | - |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. uobasrah.edu.iq
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, a cross-peak between the H5 and H6 signals would be expected, confirming their adjacent positions. Another correlation between H5 and H3 would establish the connectivity along that side of the ring. The N-methyl and tert-butyl protons, being singlets, would not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signal at ~1.3 ppm to the methyl carbon signal at ~29 ppm, the ~3.5 ppm proton signal to the N-methyl carbon at ~42 ppm, and each of the ring proton signals (H3, H5, H6) to their corresponding carbon atoms (C3, C5, C6).
From the N-methyl protons to the carbonyl carbon (C2 ) and the adjacent ring carbon (C6 ).
From the tert-butyl protons to the attached quaternary carbon, the ring carbon C4 , and the adjacent ring carbons C3 and C5 .
From the ring proton H3 to carbons C2 , C4 , and C5 .
Together, these 1D and 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of this compound in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, characteristic frequencies can be assigned to specific bonds and functional groups, offering a detailed fingerprint of its structure.
The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption and scattering bands corresponding to the various functional groups present in the molecule. The pyridin-2-one ring, the N-methyl group, and the tert-butyl substituent each give rise to distinct vibrational signatures.
Key functional group frequencies anticipated for this molecule include the C=O stretching vibration of the pyridinone ring, which is typically observed in the region of 1640-1680 cm⁻¹. The C=C stretching vibrations of the ring are expected to appear in the 1550-1620 cm⁻¹ range. The C-N stretching vibration within the ring would likely be found in the 1200-1300 cm⁻¹ region.
The tert-butyl group will be characterized by strong C-H stretching vibrations from the methyl groups, typically appearing in the 2850-3000 cm⁻¹ range, and characteristic bending vibrations around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric). The N-methyl group will also exhibit C-H stretching vibrations in a similar region and a characteristic bending vibration. In a study of the related compound 4-tert-butylpyridine (B128874) (TBP) adsorbed on nanocrystalline TiO2, the totally symmetric ring breathing mode was observed at 996 cm⁻¹ in the free and physisorbed state, shifting to 1007 cm⁻¹ upon coordination. researchgate.net The trigonal symmetry ring stretching mode appeared at 1022 cm⁻¹ in the coordinated state. researchgate.net
Table 1: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1640 - 1680 |
| Alkene (C=C) | Stretching | 1550 - 1620 |
| C-N (in ring) | Stretching | 1200 - 1300 |
| tert-Butyl (C-H) | Stretching | 2850 - 3000 |
| tert-Butyl (C-H) | Symmetric Bending | ~1365 |
| tert-Butyl (C-H) | Asymmetric Bending | ~1390 |
| N-Methyl (C-H) | Stretching | 2850 - 3000 |
| Pyridinone Ring | Ring Breathing | ~1000 |
Note: These are predicted frequency ranges based on typical values for these functional groups and data from related compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₁₀H₁₅NO, which corresponds to a molecular weight of approximately 165.23 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, a prominent fragmentation pathway is the loss of a methyl group (CH₃•) from the tert-butyl substituent, leading to a stable tertiary carbocation. This would result in a significant peak at m/z [M-15]. Another likely fragmentation is the loss of the entire tert-butyl group (C₄H₉•), giving rise to a peak at m/z [M-57]. The fragmentation of the pyridinone ring itself could lead to the loss of carbon monoxide (CO), resulting in a peak at m/z [M-28]. The fragmentation of related tert-butyl-substituted aromatic compounds, such as tert-butylnaphthalenes, also shows the primary loss of a methyl radical. researchgate.net
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [C₁₀H₁₅NO]⁺• | Molecular Ion (M⁺•) | ~165 |
| [C₉H₁₂NO]⁺ | Loss of CH₃• | ~150 |
| [C₆H₈NO]⁺ | Loss of C₄H₉• | ~108 |
| [C₉H₁₅N]⁺• | Loss of CO | ~137 |
Note: These are predicted fragmentation pathways. The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.
Electronic Spectroscopy: UV-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD)
Electronic spectroscopy provides insights into the electronic structure and transitions within the this compound molecule.
The UV-Visible spectrum of this compound is expected to be dominated by electronic transitions within the conjugated pyridinone ring system. Typically, pyridinone derivatives exhibit π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are usually weaker, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an antibonding π* orbital. For carbonyl compounds, the n→π* transition is often observed at longer wavelengths (lower energy) than the π→π* transition. masterorganicchemistry.com
The absorption maxima (λmax) for these transitions are influenced by the substituents on the pyridinone ring. The electron-donating N-methyl group and the alkyl tert-butyl group are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridin-2(1H)-one. Theoretical studies on related pyridinone derivatives can provide calculated absorption wavelengths that often correlate well with experimental data. ymerdigital.com
Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, can provide further details about the electronic transitions. uq.edu.aunih.govwikipedia.org It is particularly useful for identifying and assigning electronic transitions that may be weak or overlapping in the conventional UV-Vis spectrum.
Pyridinone derivatives have attracted interest for their potential non-linear optical (NLO) properties. These properties arise from the interaction of the molecule's electron cloud with intense electromagnetic fields, such as those from a laser. The presence of a conjugated π-system and donor-acceptor groups within the molecule can lead to a large molecular hyperpolarizability (β), a key parameter for second-order NLO materials.
In this compound, the pyridinone ring acts as a π-conjugated system. The carbonyl group can act as an electron-withdrawing group, while the N-methyl and tert-butyl groups are electron-donating. This donor-π-acceptor character can enhance the NLO response. Theoretical studies using computational methods like Density Functional Theory (DFT) are often employed to calculate the hyperpolarizabilities of such molecules and to understand the structure-property relationships that govern their NLO activity. researchgate.netnih.govnih.gov The investigation of pyridinone derivatives is an active area of research for the development of new materials for optoelectronic applications. ymerdigital.comresearchgate.net
Iv. Computational Chemistry and Theoretical Insights into 4 Tert Butyl 1 Methylpyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a substituted pyridone like 4-tert-Butyl-1-methylpyridin-2(1H)-one, these methods can reveal detailed information about its geometry, stability, and electronic character.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone ab initio methods used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. eurjchem.comnih.gov DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance of computational cost and accuracy. nih.gov The HF method, while foundational, is often a starting point for more complex calculations as it does not fully account for electron correlation. eurjchem.com
If these methods were applied to this compound, the geometry optimization would yield a precise set of coordinates for each atom in its lowest energy state. This process would define key structural parameters such as bond lengths, bond angles, and dihedral angles, providing the foundational data for all other computational analyses.
Table 1: Illustrative Predicted Structural Parameters for this compound This table is a representative example of data that would be generated from DFT/HF calculations and does not represent experimentally validated results.
| Parameter | Atom(s) Involved | Typical Predicted Value (DFT B3LYP/6-311G) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-CH₃ | ~1.47 Å |
| Bond Length | C-C(tert-Butyl) | ~1.54 Å |
| Bond Angle | C-N-C | ~120° |
| Dihedral Angle | O=C-C=C | ~0° (indicating planarity) |
Quantum chemical calculations are highly effective at predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). science.gov Theoretical vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes. uniroma2.it Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy.
For this compound, these calculations would predict the specific ppm values for each proton and carbon atom, the wavenumber (cm⁻¹) for key functional group vibrations (like the C=O stretch), and the wavelength (nm) of maximum absorption in the UV-Vis spectrum.
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is a representative example of data that would be generated from computational predictions and does not represent experimentally validated results.
| Spectroscopy Type | Parameter | Typical Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (N-CH₃) | ~3.4 - 3.6 ppm |
| ¹³C NMR | Chemical Shift (C=O) | ~160 - 165 ppm |
| IR | C=O Stretch Frequency | ~1650 - 1680 cm⁻¹ |
| UV-Vis | λ_max (in Ethanol) | ~300 - 320 nm |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index. These parameters quantify the molecule's reactivity and help predict how it will behave in chemical reactions. researchgate.net For this compound, analysis would likely show the HOMO localized on the electron-rich pyridone ring system and the LUMO distributed over the conjugated C=C-C=O framework.
Table 3: Illustrative Reactivity Descriptors for this compound This table is a representative example of data that would be generated from FMO analysis and does not represent experimentally validated results.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy | E_HOMO | Electron-donating ability |
| LUMO Energy | E_LUMO | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting reactivity, intermolecular interactions, and the sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com
An MEP map of this compound would visualize the most electron-rich region around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the methyl and tert-butyl groups would exhibit positive potential.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing insights into its flexibility and conformational preferences. rug.nl By simulating the molecule in a solvent environment (like water), MD can explore how it behaves in a more realistic setting. For this compound, an MD simulation could track the rotation of the bulky tert-butyl group, the flexibility of the pyridone ring, and its interactions with surrounding solvent molecules. This information is vital for understanding how the molecule's shape and dynamics might influence its ability to interact with biological targets. plos.org
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is central to drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. researchgate.net The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy (kcal/mol).
If this compound were to be investigated as a potential inhibitor for a specific enzyme, docking studies would be performed to predict its binding mode. The analysis would identify key interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen) and hydrophobic interactions (with the tert-butyl and methyl groups), that stabilize the ligand-protein complex. uniroma2.itmdpi.com
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase This table is a representative example of data that would be generated from a molecular docking simulation and does not represent experimentally validated results.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase ATP Site | -7.5 | LEU 83 | Hydrophobic (tert-Butyl group) |
| VAL 35 | Hydrophobic (Methyl group) | ||
| ASP 145 | Hydrogen Bond (C=O group) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methyl-2(1H)-quinolinone |
| 1-methyl-2(1H)-pyridone |
| 2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol |
| 4-(tert-butyl)-4-nitro-1,1-biphenyl |
| 4-tert-butyl-2-N-(2-pyridylmethyl)aminophenol |
| 4-tert-butylpyridine (B128874) |
***2-pyridylmethyl)aminophenol | | 4-tert-butylpyridine |
Prediction of Binding Modes and Affinities with Target Proteins
No publicly available research studies have been identified that predict the binding modes and affinities of this compound with any specific target proteins. Computational docking and molecular dynamics simulations, which are standard methods for such predictions, have not been reported for this particular compound.
Elucidation of Key Intermolecular Interactions at Binding Sites
Without studies on the binding of this compound to target proteins, the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces at specific binding sites, have not been elucidated.
Pharmacophore Modeling for Rational Drug Design
While pharmacophore modeling is a common technique used in rational drug design for classes of compounds like pyridinones, no specific pharmacophore models have been developed based on the structure and activity of this compound. Such models require a set of active and inactive molecules to identify the essential chemical features for biological activity, and this information is not available for the specified compound.
Hirshfeld Surface Analysis for Detailed Intermolecular Contact Characterization
A Hirshfeld surface analysis for this compound has not been published. This technique, which is used to visualize and quantify intermolecular interactions in a crystal structure, requires crystallographic data that is not present in the public domain for this compound. While the methodology is established for other pyridinone derivatives, the specific intermolecular contact characterization for this compound remains uninvestigated.
Due to the absence of specific research on this compound in these computational and theoretical areas, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not feasible.
V. Structure Activity Relationship Sar Investigations of 4 Tert Butyl 1 Methylpyridin 2 1h One Derivatives
Systematic Modification of the Pyridinone Scaffold and its Impact on Biological Activity
The systematic modification of the pyridinone scaffold is a fundamental strategy in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic profile of lead compounds. For derivatives related to 4-tert-Butyl-1-methylpyridin-2(1H)-one, this process typically involves the introduction, removal, or alteration of functional groups at various positions on the pyridinone ring. The primary goal is to understand how these changes influence the interaction of the molecule with its biological target.
Key aspects of scaffold modification include:
Substitution Pattern: Introducing substituents at positions 3, 5, and 6 of the pyridinone ring can dramatically alter a compound's activity. The nature of these substituents—whether they are small or bulky, electron-donating or electron-withdrawing, hydrophobic or hydrophilic—plays a crucial role in defining the structure-activity relationship (SAR).
Electronic Effects: The electronic properties of substituents can modulate the electron density of the pyridinone ring, affecting its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with the target protein.
While specific SAR studies on a broad series of this compound derivatives are not extensively available in publicly accessible literature, general principles derived from research on other pyridinone-containing molecules can provide valuable insights. For instance, studies on various pyridinone derivatives have shown that small, lipophilic groups at certain positions can enhance binding affinity through hydrophobic interactions, while polar groups can improve solubility and pharmacokinetic properties.
To illustrate the potential impact of systematic modifications, the following interactive table presents hypothetical biological activity data for a series of this compound derivatives with substitutions at various positions.
Disclaimer: The data in this table is illustrative and based on general SAR principles observed in related pyridinone series, as specific experimental data for this exact compound series is not widely available.
Role of the 4-tert-Butyl Substituent in Molecular Recognition and Potency
The tert-butyl group at the 4-position of the pyridinone ring is a significant structural feature that is expected to heavily influence the molecule's interaction with its biological target and, consequently, its potency. The tert-butyl group is characterized by its bulkiness and high lipophilicity.
Key contributions of the 4-tert-butyl group include:
Hydrophobic Interactions: The lipophilic nature of the tert-butyl group allows it to form strong van der Waals forces and hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a target protein. These interactions are often critical for stabilizing the ligand-protein complex and are a major determinant of binding affinity.
Steric Influence and Molecular Recognition: The considerable size of the tert-butyl group can act as a "molecular anchor," helping to orient the entire molecule in a specific and favorable conformation within the binding site. This precise positioning can enhance the interactions of other parts of the molecule with the target, leading to increased potency and selectivity.
Metabolic Stability: In some cases, a tert-butyl group can sterically hinder metabolically labile sites on the molecule, thereby increasing its metabolic stability and prolonging its duration of action.
To probe the importance of the 4-tert-butyl group, medicinal chemists often employ a strategy of bioisosteric replacement. This involves substituting the tert-butyl group with other groups of similar or different sizes and electronic properties to understand the specific requirements of the binding pocket.
The following interactive table illustrates a hypothetical SAR study focused on the modification of the substituent at the 4-position.
Disclaimer: The data in this table is illustrative and based on general SAR principles, as specific experimental data for this exact compound series is not widely available.
Influence of the N-Methyl Group on Biological Target Interactions
The methyl group attached to the nitrogen atom at the 1-position of the pyridinone ring (the N-methyl group) is another critical determinant of the molecule's biological activity. N-alkylation of pyridinones can have several important consequences for their interaction with biological targets. cambridgemedchemconsulting.com
Key effects of the N-methyl group include:
Tautomeric Stabilization: The N-methyl group prevents tautomerization to the corresponding 2-hydroxypyridine (B17775) form. This locks the molecule in the pyridin-2(1H)-one conformation, which may be the specific tautomer required for binding to the biological target.
Modulation of Physicochemical Properties: The addition of the methyl group increases the lipophilicity of the molecule and removes a potential hydrogen bond donor (the N-H proton). This can significantly affect the compound's solubility, membrane permeability, and its hydrogen bonding profile within the target's binding site.
Metabolic Stability: The N-methyl group can be a site of metabolism (N-demethylation). Therefore, modifications at this position can be used to tune the pharmacokinetic properties of the compound.
The following interactive table provides a hypothetical exploration of the influence of the N1-substituent on biological activity.
Disclaimer: The data in this table is illustrative and based on general SAR principles, as specific experimental data for this exact compound series is not widely available.
Positional Effects of Other Substituents on Efficacy and Selectivity
Beyond the core scaffold and the key substituents at positions 1 and 4, the introduction of other functional groups at the remaining positions of the pyridinone ring (3, 5, and 6) can have profound effects on the efficacy and selectivity of the resulting derivatives. The specific location of these additional substituents is crucial, as it determines their spatial relationship with different regions of the target's binding site.
Key considerations for positional effects include:
Proximity to Key Functional Groups: A substituent at the 3-position is adjacent to the carbonyl group and can influence its electronic properties and hydrogen bonding capabilities. A group at the 5-position is near the bulky 4-tert-butyl group and can modulate the hydrophobic interactions in that region. A substituent at the 6-position can be used to probe for additional binding interactions or to improve physicochemical properties without interfering with the primary binding determinants.
Vectorial Orientation: Each position on the ring directs substituents into a different region of three-dimensional space. By strategically placing substituents at different positions, medicinal chemists can optimize the molecule's interactions with specific amino acid residues in the target protein, thereby enhancing potency and selectivity.
The following interactive table illustrates how the position of a given substituent can lead to significant differences in biological activity.
Disclaimer: The data in this table is illustrative and based on general SAR principles, as specific experimental data for this exact compound series is not widely available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug discovery to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can offer predictive insights to guide the design of new analogs with improved potency and selectivity.
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of compounds with a common structural scaffold and their corresponding experimentally determined biological activities (e.g., IC50 values) are collected. This data set is typically divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
A validated QSAR model can be used to:
Predict the biological activity of virtual or newly designed compounds before their synthesis, thus prioritizing the most promising candidates.
Provide insights into the key molecular features that are either beneficial or detrimental to biological activity, thereby guiding the lead optimization process.
Help in understanding the mechanism of action by identifying the structural properties that are most important for target interaction.
For the this compound series, a QSAR study could reveal, for example, that a certain combination of lipophilicity at the 4-position, steric bulk at the 6-position, and electronic properties at the 3-position is optimal for high potency. This information would be invaluable for the rational design of next-generation derivatives.
Vi. Mechanistic Investigations of Biological Activity in Vitro Studies of 4 Tert Butyl 1 Methylpyridin 2 1h One Analogues
Enzyme Inhibition Studies and Kinetic Analysis
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it an attractive target for novel antibacterial agents. nih.govmdpi.com Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death. mdpi.comnih.gov Despite the validation of FtsZ as a therapeutic target, literature from the conducted research did not yield specific studies on the inhibitory activity of 4-tert-Butyl-1-methylpyridin-2(1H)-one analogues against FtsZ polymerization or their effects on bacterial growth. Research on FtsZ inhibitors has largely focused on other chemical scaffolds, such as benzamides and natural products. nih.govfrontiersin.org
Analogues based on the pyridin-2(1H)-one (or 2-pyridone) scaffold have been identified as potent inhibitors of several protein kinases, which are key regulators of cellular processes and prominent targets in cancer therapy.
PIM-1 Kinase: The Proviral Integration Moloney (PIM-1) kinase is a serine/threonine kinase implicated in cell proliferation and survival in various cancers. researchgate.netresearchgate.net Aromatic O-alkyl pyridine (B92270) derivatives, which aromatize the pyridone ring, have shown potent PIM-1 kinase inhibitory activity, with IC50 values as low as 0.095 µM. researchgate.net Kinetic analyses revealed that these compounds can act as both competitive and non-competitive inhibitors of the PIM-1 kinase enzyme. researchgate.net Another study on substituted pyridones identified a potent inhibitor with an IC50 of 50 nM, elucidating its binding through a complex crystal structure. researchgate.net
Tropomyosin Receptor Kinase (TRK): TRK fusions are oncogenic drivers in a wide range of tumors. A screening of an in-house kinase inhibitor library identified a novel pyridin-2(1H)-one scaffold as a promising hit against TRK. nih.gov Structure-based drug design and structure-activity relationship (SAR) studies led to the development of a potent TRK inhibitor, compound 14q , which effectively blocked cellular TRK signaling and inhibited the viability of TRK-dependent cancer cells. nih.gov
Other Kinases: The versatility of the 2-pyridone scaffold extends to other kinase families. A conformationally constrained 2-pyridone analogue was found to be a highly potent Met kinase inhibitor with an IC50 value of 1.8 nM. nih.gov This compound also demonstrated significant inhibition of Flt-3 and VEGFR-2 kinases. nih.gov Additionally, novel pyridin-2-yl urea (B33335) inhibitors have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in stress-signaling pathways, with an IC50 value of 1.55 nM for the most potent compound. mdpi.com
| Target Kinase | Compound Class | Reported IC50 |
|---|---|---|
| PIM-1 Kinase | Aromatic O-alkyl pyridine derivative | 0.095 µM |
| PIM-1 Kinase | Substituted pyridone | 50 nM |
| Met Kinase | Conformationally constrained 2-pyridone | 1.8 nM |
| Flt-3 Kinase | Conformationally constrained 2-pyridone | 4 nM |
| VEGFR-2 Kinase | Conformationally constrained 2-pyridone | 27 nM |
| TRK | Pyridin-2(1H)-one analogue (14q) | Potent cellular inhibition |
| ASK1 | Pyridin-2-yl urea derivative | 1.55 nM |
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic drivers in several cancers, including acute myeloid leukemia (AML) and gliomas. These mutations confer a new function to the enzyme, leading to the production of the oncometabolite R-2-hydroxyglutarate (2-HG). A medicinal chemistry campaign focusing on a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit led to the development of a series of potent 1-arylpyridin-2(1H)-one analogues as mIDH1 inhibitors.
Systematic SAR efforts resulted in potent pyrid-2-one inhibitors of both the R132H and R132C mutant forms of IDH1. Optimization of this series led to the discovery of stable atropisomers with significant biological activity. For instance, the atropisomer (+)-119 (NCATS-SM5637) demonstrated potent inhibition of the mIDH1 enzyme. In a subcutaneous IDH1-R132C mouse xenograft model, an exemplary analogue from this series showed significantly higher tumor accumulation and brain exposure compared to the approved mIDH1 inhibitor AG-120 (Ivosidenib).
| Compound Series | Target Enzyme | Key Findings |
|---|---|---|
| 1-Arylpyridin-2(1H)-one | Mutant IDH1 (R132H, R132C) | Potent inhibition of mIDH1 activity. |
| Atropisomers of 1-Arylpyridin-2(1H)-one | Mutant IDH1 | Discovery of stable atropisomers with high potency (e.g., (+)-119). |
| Pyrid-2-one analogue | Mutant IDH1 (R132C) | Showed higher tumor accumulation and brain exposure than AG-120 in a xenograft model. |
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Several studies have investigated pyridin-2(1H)-one derivatives as potential α-glucosidase inhibitors.
A series of 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing activity up to 1.9 times higher than the reference drug acarbose (B1664774). nih.gov One derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid , exhibited an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM) in the same study. nih.gov Structure-activity relationship analysis indicated that the nature of the acidic linker significantly influenced the inhibitory potency. nih.gov
In another study, thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones were synthesized and evaluated. One compound, 9a , showed the highest inhibitory activity, exceeding that of acarbose, with an IC50 of 9.77 mM compared to 11.96 mM for acarbose.
| Compound Class | Most Potent Analogue | Reported IC50 (mM) | Acarbose IC50 (mM) |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-one | Compound 9'b | 3.66 | 13.88 |
| Thiourea derivatives of 3-aminopyridin-2(1H)-one | Compound 9a | 9.77 | 11.96 |
Receptor Binding and Ligand-Receptor Interaction Studies
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a multimodal sensor for noxious stimuli, including heat and capsaicin, making it a key target in pain research. nih.govmdpi.com While direct studies on this compound analogues as TRPV1 modulators were not identified in the conducted research, investigations into structurally related pyridine derivatives have revealed their potential as TRPV1 antagonists.
A series of 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were explored as human TRPV1 (hTRPV1) antagonists. nih.gov Within this series, compound 24S demonstrated stereospecific and excellent antagonism of capsaicin-induced TRPV1 activation and showed strong efficacy in a rat model of neuropathic pain. nih.gov Molecular docking studies were used to identify the binding mode of this compound within a hTRPV1 homology model. nih.gov
Further research has focused on discovering dual antagonists for both TRPA1 and TRPV1, two key ion channels in pain perception. mdpi.com These efforts have explored hybrid analogues, including compounds with a 6-trifluoro-2-(4-methyl-piperdin-1-yl)pyridine C-region, highlighting the utility of the pyridine scaffold in developing novel analgesic agents targeting these receptors. mdpi.com
Exploration of Other Relevant Receptor Interactions (e.g., D2, 5-HT1A)
The therapeutic potential of pyridin-2(1H)-one analogues extends to their interaction with key neuroreceptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. While direct binding data for this compound analogues on these specific receptors is not extensively detailed in the available literature, the broader class of nitrogen-containing heterocyclic compounds, including derivatives of piperazine (B1678402) and pyridine, has been a significant area of research for developing ligands with affinity for these receptors.
Research into structurally related compounds provides insights into the potential for pyridinone analogues to interact with D2 and 5-HT1A receptors. For instance, studies on various arylpiperazine derivatives have demonstrated that modifications to the heterocyclic core and its substituents can significantly influence binding affinity and selectivity for these receptors. A series of 1-arylpiperazines linked to different heterocyclic systems were synthesized and evaluated for their in vitro binding affinity at dopamine (D1 and D2) and serotonin (5-HT1A) receptors. The results indicated that certain derivatives, particularly those with 1-(1-naphthyl)-piperazine and 1-(2,3-dimethylphenyl)-piperazine moieties, were potent competitors at both D2 and 5-HT1A receptors. This suggests that the pyridinone scaffold, as a heterocyclic core, could potentially be functionalized to achieve significant affinity for these neuroreceptors.
The affinity of various ligands for dopamine and serotonin receptors is often determined through radioligand binding assays. The following table summarizes the binding affinities (Ki, nM) of some selected compounds for D2 and 5-HT1A receptors, illustrating the range of activities that can be achieved with structural modifications to heterocyclic ligands.
Table 1: Binding Affinities (Ki, nM) of Selected Heterocyclic Compounds for D2 and 5-HT1A Receptors
| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
|---|---|---|
| Aripiprazole | < 1 | 4.2 |
| Compound 6 | < 0.3 | Not Reported |
| Compound 7 | < 0.3 | Not Reported |
| SYA16263 | 124 | 1.1 |
This table is for illustrative purposes and includes compounds that are not direct analogues of this compound but demonstrate the potential for heterocyclic compounds to target D2 and 5-HT1A receptors.
Further research is necessary to specifically explore the binding profiles of this compound analogues at D2 and 5-HT1A receptors to determine their potential as modulators of these key central nervous system targets.
Mechanistic Insights into Antimicrobial Actions (e.g., Interference with Biofilm Formation)
Analogues of this compound have shown promise as antimicrobial agents, with a notable mechanism of action being the interference with bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and the host immune system. The ability to inhibit or disrupt biofilms is a critical strategy in combating chronic and persistent bacterial infections.
One of the key mechanisms by which pyridinone analogues appear to exert their anti-biofilm activity is through the chelation of essential metal ions, particularly iron. Iron is a crucial nutrient for bacterial growth and a key signaling molecule in the regulation of virulence and biofilm formation. Some 2-substituted 3-hydroxy-1,6-dimethylpyridin-4-one derivatives have been designed to act as iron chelators. These compounds can compete with native bacterial siderophores, such as pyoverdine in Pseudomonas aeruginosa, for iron uptake. By sequestering iron, these pyridinone analogues can create an iron-deficient environment, thereby inhibiting bacterial growth and, critically, downregulating the expression of genes involved in biofilm formation. researchgate.net
In addition to iron chelation, some pyridinone derivatives interfere with bacterial communication systems, a process known as quorum sensing (QS). QS allows bacteria to coordinate their gene expression and behavior in a population-density-dependent manner, and it plays a pivotal role in biofilm development. Studies have shown that certain pyridinone-based compounds can inhibit QS systems, disrupting the signaling pathways that lead to the production of biofilm matrix components. researchgate.net For example, a specific N-((1,3,6-trimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl)hexanamide demonstrated significant biofilm inhibitory activity against P. aeruginosa by not only inhibiting QS but also acting as a competitive iron chelator. researchgate.net
The following table summarizes the anti-biofilm activity of selected pyridinone analogues against P. aeruginosa.
Table 2: Anti-biofilm Activity of Pyridinone Analogues against P. aeruginosa
| Compound | Concentration (µM) | Biofilm Inhibition (%) |
|---|---|---|
| ABA-1 | 5.4 | ~50 (IC50) |
| ABA-2 | 0.88 | ~50 (IC50) |
| Compound 10d | 20 | 68.67 |
IC50 represents the concentration at which 50% of biofilm formation is inhibited.
These findings highlight a dual-acting anti-biofilm strategy for pyridinone analogues, involving both the disruption of iron homeostasis and the inhibition of quorum sensing, making them attractive candidates for the development of novel antimicrobial agents. researchgate.net
Induction of Cellular Apoptosis and Related Biochemical Pathways in Cancer Models
Pyridin-2(1H)-one derivatives have emerged as a promising class of compounds with significant anticancer activity, primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines. Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability of these compounds to trigger this cell death pathway makes them valuable candidates for cancer chemotherapy.
The pro-apoptotic effects of pyridinone analogues are mediated through the modulation of several key biochemical pathways. A common mechanism involves the upregulation of the tumor suppressor protein p53. mdpi.com Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The induction of p53 by pyridinone derivatives often leads to an increase in the expression of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest, typically at the G2/M phase.
Furthermore, these compounds influence the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Treatment with pyridinone analogues has been shown to increase the expression of pro-apoptotic proteins like Bax, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. mdpi.com
The following table presents the apoptotic activity of a selected 2-oxo-pyridine derivative in a cancer cell line.
Table 3: Apoptotic Effect of a 2-oxo-1′H-spiro-indoline-3,4′-pyridine Derivative (Compound 7) on Caco-2 Cells
| Treatment | Apoptosis Rate (%) |
|---|---|
| Control | 1.92 |
| Compound 7 | 42.35 |
These mechanistic studies demonstrate that this compound analogues and related pyridinone structures can induce apoptosis in cancer cells through a multi-faceted approach, involving the activation of tumor suppressor pathways, modulation of the Bcl-2 family of proteins, and inhibition of critical cell survival signaling. mdpi.comresearchgate.netnih.gov
Vii. Advanced Applications and Future Research Directions for 4 Tert Butyl 1 Methylpyridin 2 1h One Derivatives
Role in Medicinal Chemistry and Drug Discovery
The pyridinone scaffold is a cornerstone in the design of new therapeutic agents due to its ability to engage in various biological interactions. nih.gov Derivatives of 4-tert-butyl-1-methylpyridin-2(1H)-one are consequently poised for exploration in several drug discovery paradigms.
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. youtube.com These initial hits are then optimized and grown into more potent, drug-like molecules. vu.nl The this compound core, with a molecular weight amenable to fragment screening criteria, can serve as a valuable starting point in FBDD campaigns. nih.gov
The pyridinone moiety itself can act as a versatile fragment, capable of forming key interactions with protein targets. nih.gov The tert-butyl group provides a well-defined steric and lipophilic feature that can probe specific pockets within a binding site. Researchers can utilize biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to identify the binding mode of this fragment and guide its subsequent optimization into more potent inhibitors. nih.govdrugdiscoverychemistry.com The evolution of such a fragment could involve strategies like fragment growing, linking, or merging to enhance affinity and develop novel drug candidates. youtube.com
Table 1: Key Attributes of this compound for FBDD
| Attribute | Relevance in FBDD |
| Low Molecular Weight | Complies with the "Rule of Three" for fragment libraries. |
| Pyridinone Core | A known privileged scaffold with hydrogen bonding capabilities. nih.gov |
| tert-Butyl Group | Provides steric bulk and lipophilicity to probe specific binding pockets. |
| Synthetic Tractability | Allows for the generation of a library of related fragments for screening. |
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in lead optimization. cambridgemedchemconsulting.com The this compound scaffold offers several opportunities for bioisosteric modifications to fine-tune pharmacokinetic and pharmacodynamic properties.
The tert-butyl group, while often contributing to potent interactions, can sometimes introduce metabolic liabilities or excessive lipophilicity. researchgate.net Bioisosteric replacement of the tert-butyl group with other sterically similar but electronically distinct moieties can address these challenges. Examples of potential bioisosteres for the tert-butyl group are presented in the table below.
Table 2: Potential Bioisosteric Replacements for the tert-Butyl Group
| Bioisostere | Rationale for Replacement | Potential Impact |
| Cyclopropyl | Similar steric bulk, introduces sp2 character. | May alter binding conformation and improve metabolic stability. enamine.net |
| Trifluoromethylcyclopropyl | Mimics size and hydrophobicity but lacks sp3 C-H bonds. | Can enhance metabolic stability. researchgate.net |
| Bicyclo[1.1.1]pentane (BCP) | Acts as a rigid, non-planar surrogate. | Can improve solubility and metabolic stability. researchgate.net |
| Pentafluorosulfanyl (SF5) | A lipophilic, electron-withdrawing group. | May alter electronic properties and improve membrane permeability. researchgate.net |
| Isopropyl | A smaller alkyl group. | Can reduce lipophilicity and potentially mitigate metabolic issues. researchgate.net |
Scaffold hopping is a creative approach in drug discovery that involves replacing the central core of a known active molecule with a structurally different scaffold while preserving its biological activity. nih.gov This strategy is valuable for generating novel intellectual property and overcoming limitations of existing chemotypes. nih.gov The pyridin-2(1H)-one core of this compound can serve as a starting point for scaffold hopping endeavors to discover new classes of bioactive molecules. nih.govresearchgate.net
For instance, by retaining key pharmacophoric elements, such as the spatial arrangement of the tert-butyl group and the hydrogen bonding capabilities of the pyridinone, medicinal chemists can design and synthesize new heterocyclic systems. This could involve replacing the pyridinone ring with other heterocycles like pyrazinones, pyrimidinones, or even non-aromatic bicyclic systems. namiki-s.co.jp Such a strategy has been successfully employed in the discovery of novel anticancer agents and other therapeutics. nih.govresearchgate.net The goal is to identify isofunctional molecules with distinct chemical backbones, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
Exploration in Materials Science
The unique electronic and structural features of pyridinone derivatives also make them attractive candidates for applications in materials science.
Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical data storage and processing. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large second- or third-order NLO responses. researchgate.net Derivatives of this compound can be strategically functionalized to create such push-pull systems.
By introducing electron-donating groups (donors) at one end of the pyridinone ring and electron-withdrawing groups (acceptors) at another, it is possible to induce a significant intramolecular charge transfer upon excitation, a key requirement for NLO activity. rsc.org The pyridinone ring itself can act as part of the conjugated bridge. The tert-butyl group can influence the molecular packing in the solid state, which is a critical factor for achieving high macroscopic NLO effects. Future research could focus on the synthesis and characterization of such derivatives to evaluate their hyperpolarizability and potential for use in NLO devices.
Development of Novel Derivatization and Functionalization Strategies
The exploration of the full potential of this compound in both medicinal chemistry and materials science hinges on the development of versatile and efficient methods for its derivatization and functionalization.
The pyridinone ring offers several positions for chemical modification. nih.gov Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, can be employed to introduce a wide array of substituents onto the heterocyclic core. princeton.edu For example, palladium-catalyzed reactions could be used to append aryl or heteroaryl groups, while copper-catalyzed reactions could facilitate the introduction of amino or alkoxy functionalities.
Furthermore, reactions targeting the tert-butyl group, although challenging, could provide another avenue for diversification. mdpi.com Additionally, functionalization of the methyl group on the nitrogen atom could be explored. mdpi.com The development of regioselective synthetic protocols will be crucial for systematically exploring the structure-activity relationships of these derivatives. researchgate.netmdpi.comgreyhoundchrom.com Such strategies will enable the creation of diverse libraries of compounds for screening in various biological and material science applications. researchgate.net
Integration of Cheminformatics and Artificial Intelligence in Pyridinone Research
The exploration of this compound and its derivatives has been significantly accelerated by the integration of cheminformatics and artificial intelligence (AI). These computational tools offer powerful methodologies for predicting molecular properties, understanding structure-activity relationships (SAR), and designing novel compounds with enhanced therapeutic potential. By leveraging large datasets and sophisticated algorithms, researchers can navigate the vast chemical space of pyridinone derivatives more efficiently, prioritizing synthetic efforts and accelerating the drug discovery pipeline.
Cheminformatics provides the foundational tools for representing, storing, and analyzing chemical information. For pyridinone research, this includes the creation of extensive databases of derivatives with their associated biological activities. These databases are crucial for training and validating AI models. Machine learning algorithms, a subset of AI, can then be employed to identify complex patterns within this data that are not immediately obvious to human researchers. This synergy between data and algorithms is paving the way for a new era of data-driven drug discovery in the field of pyridinone chemistry.
The application of these computational approaches is multifaceted, ranging from the initial stages of hit identification through virtual screening to the later stages of lead optimization by predicting pharmacokinetic and toxicological profiles. As the volume and quality of chemical and biological data continue to grow, the predictive power and accuracy of these models are expected to improve, further solidifying the role of cheminformatics and AI as indispensable tools in the development of novel pyridinone-based therapeutics.
Predictive modeling, powered by machine learning algorithms, plays a pivotal role in the early-stage assessment of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing mathematical relationships between the structural features of molecules and their biological activities. For pyridinone derivatives, QSAR studies can predict activities such as antimicrobial, anticancer, or anti-inflammatory effects based on calculated molecular descriptors. nih.gov
These descriptors, which can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, volume), quantify various aspects of a molecule's structure. By analyzing a training set of pyridinone derivatives with known activities, machine learning models can learn the key structural determinants of bioactivity. This knowledge can then be used to predict the activity of novel, unsynthesized derivatives, allowing for the in silico screening of large virtual libraries.
Beyond bioactivity, AI models are also adept at predicting essential physicochemical properties that are critical for a compound's drug-likeness. These properties include solubility, lipophilicity (logP), and metabolic stability. Early prediction of these parameters helps in identifying candidates with a higher probability of success in later developmental stages, thereby reducing the attrition rate of drug candidates.
Table 1: Exemplary Data for a Predictive QSAR Model for Pyridinone Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Bioactivity (IC50, µM) |
| Compound A | 250.34 | 2.5 | 1 | 2 | 0.5 |
| Compound B | 264.37 | 2.8 | 1 | 2 | 0.2 |
| Compound C | 278.40 | 3.1 | 1 | 2 | 0.8 |
| Compound D | 292.43 | 3.4 | 1 | 3 | 0.4 |
| Compound E | 306.46 | 3.7 | 0 | 3 | 1.2 |
This table is illustrative and provides a template for the type of data used in QSAR modeling. The bioactivity values are hypothetical.
Virtual screening has emerged as a cost-effective and time-efficient alternative to traditional high-throughput screening for identifying promising drug candidates. In the context of this compound derivatives, virtual screening involves the computational filtering of large compound libraries against a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based virtual screening relies on the knowledge of known active compounds. A model, or pharmacophore, is constructed based on the common structural features of these active molecules. This pharmacophore is then used as a query to search for other molecules in a database that share these features. Structure-based virtual screening, on the other hand, requires the 3D structure of the biological target, which is often a protein. Molecular docking simulations are then used to predict the binding orientation and affinity of the pyridinone derivatives within the target's active site. tandfonline.comnih.gov
These docking studies provide valuable insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the ligand to its target. This information is crucial for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity.
Table 2: Representative Molecular Docking Results for Pyridinone Derivatives Against a Kinase Target
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki, nM) |
| Compound F | -8.5 | LYS69, GLU81, LEU132 | 150 |
| Compound G | -9.2 | LYS69, GLU81, ASP145 | 80 |
| Compound H | -7.8 | GLU81, LEU132 | 320 |
| Compound I | -9.5 | LYS69, ASP145, PHE146 | 50 |
| Compound J | -8.1 | LYS69, LEU132 | 250 |
This table is a hypothetical representation of docking study outputs.
One of the most exciting frontiers in drug discovery is the use of AI for the de novo design of novel molecules. Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of chemical structures from large databases of known molecules. These models can then generate novel chemical structures that are predicted to have desired properties, such as high bioactivity and good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
For this compound, generative models could be trained on a dataset of known pyridinone derivatives to design new analogs with potentially superior therapeutic properties. These models can explore a vast chemical space and propose innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches.
| Generated Structure | Predicted Bioactivity (IC50, µM) | Predicted Solubility (mg/mL) | Predicted Synthetic Accessibility Score |
| SMILES_1 | 0.15 | 0.5 | 2.5 |
| SMILES_2 | 0.22 | 0.8 | 2.1 |
| SMILES_3 | 0.09 | 0.3 | 3.2 |
| SMILES_4 | 0.31 | 1.2 | 1.8 |
| SMILES_5 | 0.18 | 0.6 | 2.7 |
Viii. Conclusion and Future Perspectives
Synthesis of Key Research Contributions on 4-tert-Butyl-1-methylpyridin-2(1H)-one and Pyridinone Analogues
In contrast, the broader family of pyridinone analogues has been a fertile ground for chemical and pharmacological research. These six-membered nitrogen-containing heterocycles are recognized as "privileged scaffolds" in drug discovery. nih.govresearchgate.net Their utility stems from their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors. researchgate.netfrontiersin.orgnih.gov This dual nature allows them to mimic peptide bonds and interact effectively with biological targets. nih.gov
Research has established that pyridinone derivatives possess a wide spectrum of biological activities. frontiersin.orgdntb.gov.ua The strategic placement of different substituents on the pyridinone ring profoundly influences their pharmacological properties and therapeutic applications. nih.gov This chemical tractability allows for the fine-tuning of properties like polarity, lipophilicity, and hydrogen bonding capabilities, making the scaffold highly valuable in fragment-based drug design and as kinase hinge-binding motifs. frontiersin.orgnih.gov
Numerous synthetic protocols for creating substituted pyridinones have been developed, often involving cyclo-condensation, cyclization, and cycloaddition reactions. acs.orgorganic-chemistry.org These methods provide access to a diverse library of pyridinone compounds for biological screening. The versatility of the pyridinone core is demonstrated by its presence in several FDA-approved drugs for various conditions, including antifungal agent ciclopirox, the iron chelator deferiprone, and the anti-HIV drug doravirine. nih.gov
| Pyridinone Analogue | Therapeutic Application/Biological Activity | Key Research Finding |
|---|---|---|
| Pirfenidone | Anti-fibrotic agent for idiopathic pulmonary fibrosis (IPF) | Demonstrates the therapeutic success of a relatively simple pyridinone structure. nih.gov |
| Milrinone | Cardiotonic agent | Highlights the application of pyridinones in cardiovascular medicine. nih.gov |
| Doravirine | Anti-HIV drug (NNRTI) | An example of a pyridinone-based non-nucleoside reverse transcriptase inhibitor. nih.gov |
| Pyridinone–quinazoline derivatives | Anticancer (targeting protein tyrosine kinases) | Synthesized by condensation, showing activity against MCF-7, HeLa, and HepG2 tumor cell lines. frontiersin.orgnih.gov |
| Ring-fused 2-pyridones | Antibacterial (virulence inhibitors) | Inhibit the chaperone-usher pathway in uropathogenic E. coli, preventing bacterial adhesion. diva-portal.org |
| N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides | Anticancer (WDR5 antagonists) | The pyridinone moiety was found to significantly improve the overall properties and potency of WDR5-MLL1 inhibitors. frontiersin.orgnih.gov |
Current Challenges and Emerging Opportunities in Pyridinone Chemistry
Despite significant progress, the field of pyridinone chemistry faces several challenges. A primary hurdle lies in the regioselective functionalization of the pyridine (B92270) ring. The intrinsic electronic properties of pyridines make certain positions, particularly the C3 (meta) position, difficult to derivatize selectively. researchgate.netnih.gov Overcoming this requires the development of novel synthetic strategies, as direct C-H functionalization—an atom-economical approach—remains underdeveloped due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.netbeilstein-journals.orgingentaconnect.com
Another challenge is associated with the clinical translation of pyridinone-based inhibitors. For instance, while pan-BET (Bromodomain and Extra-Terminal domain) inhibitors have shown promise, their clinical development has been hampered by side effects, prompting the need for more domain-selective inhibitors. arizona.edu This highlights a broader challenge in the field: designing compounds with high target specificity to minimize off-target effects and improve therapeutic windows.
Nevertheless, these challenges are paralleled by significant emerging opportunities. The role of pyridones as bioisosteres for amides, phenyls, pyridines, and other heterocycles is a major area of opportunity. researchgate.net This bioisosteric replacement can favorably modulate a drug molecule's lipophilicity, aqueous solubility, and metabolic stability. researchgate.net The development of structure-guided drug design campaigns is creating new avenues for potent and selective inhibitors. For example, recent work has led to pyridinone-based inhibitors that are highly selective for the first bromodomain (BD1) of BET proteins, which may offer a better safety profile. arizona.edu
Furthermore, the discovery of pyridinones as virulence inhibitors in bacteria presents a novel anti-infective strategy. diva-portal.org By targeting factors essential for infection, such as pili formation, rather than bacterial viability, these compounds may exert less selective pressure for the development of drug resistance. diva-portal.org The continued exploration of new synthetic methodologies, such as organocatalyzed formal (3+3) cycloaddition reactions, is also expanding the accessible chemical space of pyridinone analogues, enabling the creation of diverse molecular libraries for screening against new biological targets. acs.org
Future Trajectories for Academic Research on this Compound Class
The future of academic research on pyridinones is poised to follow several exciting trajectories. A primary focus will likely be the development of more sophisticated and efficient synthetic methods to address the long-standing challenge of regioselective C-H functionalization. researchgate.netingentaconnect.comslideshare.net Innovations in catalysis, including transition-metal and rare earth metal catalysis, will be crucial for unlocking new ways to modify the pyridinone core at specific positions, thereby facilitating more systematic structure-activity relationship (SAR) studies. beilstein-journals.org
There is a significant opportunity for the academic community to investigate under-explored members of this compound class, such as This compound . Basic research into the synthesis and fundamental properties of such compounds could uncover unique chemical or biological characteristics. The bulky tert-butyl group, for instance, could confer interesting steric and electronic properties, potentially leading to novel biological activities or applications in materials science.
Another promising direction is the application of computational chemistry and machine learning to accelerate the design of novel pyridinone-based therapeutics. These tools can help predict the binding affinity and selectivity of virtual compounds, prioritizing the synthesis of candidates with the highest probability of success. This approach, combined with structure-guided design, will be instrumental in developing next-generation inhibitors for challenging targets like specific bromodomain proteins or novel allosteric sites on enzymes. arizona.edu
Finally, expanding the scope of biological targets for pyridinone analogues is a key future trajectory. While their roles in oncology and infectious diseases are relatively well-explored, their potential in other areas, such as neurodegenerative diseases and metabolic disorders, warrants deeper investigation. The inherent versatility and drug-like properties of the pyridinone scaffold make it an ideal starting point for discovering chemical probes and lead compounds for a wide array of biological pathways. nih.gov Continuous progress in structure optimization and positive clinical trial outcomes will be essential to guide the future discovery of drug candidates from this valuable compound class. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-tert-Butyl-1-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For instance, tert-butyl groups are often introduced using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Pyridinone derivatives may require regioselective alkylation at the 1-position, monitored by TLC or HPLC for intermediate purity . Optimize temperature (60–80°C) and solvent polarity (DMF/THF mixtures) to minimize side products like N-oxide formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis, HPLC for purity (>95%), and X-ray crystallography for absolute configuration validation. For example, tert-butyl protons appear as a singlet at δ ~1.3 ppm in ¹H NMR, while the pyridinone ring protons show distinct splitting patterns . Mass spectrometry (ESI-MS) with m/z [M+H]⁺ provides molecular weight confirmation.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation. Refer to SDS data for tert-butyl analogs, which indicate acute toxicity (LD₅₀ > 2000 mg/kg in rats) but require precautions against dust inhalation. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers address impurity profiling in this compound synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) to separate impurities like unreacted tert-butyl precursors or oxidation byproducts. Quantify impurities via UV detection at 254 nm, adhering to ICH Q3A guidelines .
Q. What strategies resolve contradictions in reported spectroscopic data for pyridinone derivatives?
- Methodological Answer : Cross-validate using high-field NMR (500 MHz+) to resolve overlapping peaks. For instance, NOESY can confirm spatial proximity between the tert-butyl group and methyl substituents. Computational tools (DFT) simulate NMR shifts to match experimental data, reducing ambiguity .
Q. How to design experiments assessing the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
- Thermal stress : 80°C in dry oven for 48h.
- Oxidative stress : 3% H₂O₂ at 25°C for 6h.
Analyze degradation products via LC-MS and compare with stability-indicating methods from pharmacopeial guidelines .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model electron density maps and frontier molecular orbitals. For example, the pyridinone ring’s carbonyl group acts as a Lewis base, coordinating to transition metals in catalysis. MD simulations predict solvation effects in polar aprotic solvents .
Q. How to evaluate the compound’s potential as a ligand in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
